molecular formula C12H15BrO B15091010 1-Bromo-4-(cyclopentyloxy)-2-methylbenzene

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene

Cat. No.: B15091010
M. Wt: 255.15 g/mol
InChI Key: ZCWKFEJIGRRWLX-UHFFFAOYSA-N
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Description

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene is an organic compound that belongs to the class of aromatic bromides. It features a bromine atom attached to a benzene ring, which is further substituted with a cyclopentyloxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-(cyclopentyloxy)-2-methylbenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and recrystallization are often employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: 4-(Cyclopentyloxy)-2-methylphenol, 4-(Cyclopentyloxy)-2-methylaniline.

    Oxidation: 4-(Cyclopentyloxy)-2-methylbenzoic acid.

    Reduction: 4-(Cyclopentyloxy)-2-methylbenzene.

Scientific Research Applications

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the design of new therapeutic agents due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(cyclopentyloxy)-2-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom can participate in electrophilic aromatic substitution reactions, while the cyclopentyloxy and methyl groups can influence the compound’s binding affinity and selectivity. The pathways involved may include the activation or inhibition of certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(cyclopentyloxy)-2-fluorobenzene
  • 1-Bromo-4-(cyclopentyloxy)-2-chlorobenzene
  • 1-Bromo-4-(cyclopentyloxy)-2-iodobenzene

Uniqueness

1-Bromo-4-(cyclopentyloxy)-2-methylbenzene is unique due to the presence of the cyclopentyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with specific desired properties.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-bromo-4-cyclopentyloxy-2-methylbenzene

InChI

InChI=1S/C12H15BrO/c1-9-8-11(6-7-12(9)13)14-10-4-2-3-5-10/h6-8,10H,2-5H2,1H3

InChI Key

ZCWKFEJIGRRWLX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC2CCCC2)Br

Origin of Product

United States

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